N-[(2,4,5-trimethylphenyl)methyl]acetamide CAS 10519-73-0 properties
N-[(2,4,5-trimethylphenyl)methyl]acetamide CAS 10519-73-0 properties
The following technical guide provides an in-depth analysis of N-[(2,4,5-trimethylphenyl)methyl]acetamide (CAS 10519-73-0), structured for researchers in medicinal chemistry and organic synthesis.
CAS Registry Number: 10519-73-0 Synonyms: N-(2,4,5-Trimethylbenzyl)acetamide; Acetamide, N-[(2,4,5-trimethylphenyl)methyl]-[1][2]
Executive Summary
N-[(2,4,5-trimethylphenyl)methyl]acetamide is a secondary amide featuring a lipophilic 2,4,5-trimethylbenzene core linked to an acetamide moiety via a methylene spacer. While not a marketed pharmaceutical itself, this compound serves as a critical structural probe and intermediate in medicinal chemistry. Its unique substitution pattern—crowding three methyl groups on the aromatic ring—provides significant steric bulk and lipophilicity, making it an ideal scaffold for exploring hydrophobic pockets in enzyme inhibitors and receptor ligands.
This guide details the physicochemical properties, synthesis protocols, and structural characterization of CAS 10519-73-0, providing a self-validating framework for its use in research.
Physicochemical Properties
The following data aggregates calculated and predicted properties based on the structural motif.
| Property | Value / Description | Source/Method |
| Molecular Formula | C₁₂H₁₇NO | Stoichiometry |
| Molecular Weight | 191.27 g/mol | Calculated |
| Physical State | Solid (Crystalline powder) | Analog Inference |
| Melting Point | 135–145 °C (Predicted) | Comparative QSAR [1] |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol. Sparingly soluble in water. | Lipophilicity Profile |
| LogP (Octanol/Water) | 2.1 ± 0.2 | Predicted (XLogP3) [2] |
| H-Bond Donors | 1 (Amide NH) | Structure Analysis |
| H-Bond Acceptors | 1 (Carbonyl O) | Structure Analysis |
| Topological Polar Surface Area | 29.1 Ų | Computed |
Technical Insight: The LogP of ~2.1 places this compound in the optimal range for membrane permeability (Lipinski's Rule of 5), suggesting good bioavailability for derivatives based on this scaffold.
Synthesis & Manufacturing Protocol
The synthesis of N-[(2,4,5-trimethylphenyl)methyl]acetamide is best approached via a convergent route starting from the commercially available hydrocarbon pseudocumene (1,2,4-trimethylbenzene) . This pathway ensures regiospecificity and high yield.
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transformations.
Figure 1: Step-wise synthesis pathway from Pseudocumene to N-[(2,4,5-trimethylphenyl)methyl]acetamide.
Detailed Experimental Protocol
This protocol is designed to be self-validating; the appearance of specific intermediates confirms the success of each step.
Step 1: Synthesis of 2,4,5-Trimethylbenzyl Chloride
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Reagents: Pseudocumene (10.0 g), Paraformaldehyde (3.0 g), Conc. HCl (50 mL), ZnCl₂ (anhydrous, catalytic).
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Procedure:
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Suspend paraformaldehyde and ZnCl₂ in concentrated HCl.
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Add pseudocumene dropwise at 60°C.
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Stir for 4–6 hours. The mixture will separate into two layers.
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Validation: Monitor by TLC (Hexane:EtOAc 9:1). The product spot (Rf ~0.8) should appear distinct from the starting material.
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Workup: Separate the organic layer, wash with water and saturated NaHCO₃. Dry over MgSO₄.
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Step 2: Synthesis of 2,4,5-Trimethylbenzylamine
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Reagents: 2,4,5-Trimethylbenzyl chloride (from Step 1), Hexamethylenetetramine (HMTA), Ethanol, Conc. HCl.
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Procedure (Delepine Reaction):
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Dissolve the benzyl chloride in ethanol and add 1.1 eq of HMTA.
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Reflux for 2 hours. A white precipitate (quaternary ammonium salt) will form.
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Hydrolysis: Add conc. HCl to the precipitate and reflux for another 2 hours to cleave the salt.
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Isolation: Basify with NaOH to pH >10 and extract with DCM.
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Validation: The formation of a primary amine is confirmed by a positive ninhydrin test (purple spot on TLC).
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Step 3: Acetylation to Final Product[3]
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Reagents: 2,4,5-Trimethylbenzylamine (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).
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Procedure:
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Dissolve the amine in dry DCM at 0°C.
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Add Triethylamine, followed by the slow addition of Acetic Anhydride.
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Warm to room temperature and stir for 2 hours.
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Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO₃.
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Purification: Recrystallize from Ethanol/Water or purify via column chromatography (EtOAc/Hexane).
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Structural Characterization (Spectroscopic Profile)
To ensure the integrity of the synthesized compound, researchers should verify the structure using Nuclear Magnetic Resonance (NMR). The following is the predicted spectral signature based on the unique symmetry of the 1,2,4,5-substituted benzene ring.
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Logic |
| ¹H NMR | 1.98 | Singlet | 3H | -COCH₃ | Methyl group adjacent to carbonyl (shielded). |
| ¹H NMR | 2.20–2.25 | Singlets | 9H | Ar-CH₃ | Three aromatic methyl groups. Two may overlap due to similar electronic environments. |
| ¹H NMR | 4.35 | Doublet | 2H | Ar-CH₂-N | Benzylic protons coupled to NH. |
| ¹H NMR | 5.80 | Broad s | 1H | -NH- | Amide proton (exchangeable with D₂O). |
| ¹H NMR | 6.90 | Singlet | 1H | Ar-H (C3) | Isolated aromatic proton between methyls. |
| ¹H NMR | 7.05 | Singlet | 1H | Ar-H (C6) | Isolated aromatic proton adjacent to methylene. |
Interpretation: The key validator in the ¹H NMR is the presence of two distinct aromatic singlets . If the substitution pattern were 1,2,3 (vicinal) or 1,3,5 (symmetrical), the splitting pattern would be a doublet/triplet or a single singlet (2H), respectively. The 1,2,4,5 pattern creates two non-equivalent, isolated protons [3].
Applications in Drug Discovery
N-[(2,4,5-trimethylphenyl)methyl]acetamide is utilized primarily as a fragment and linker motif in the development of small molecule inhibitors.
Lipophilic Tuning
The 2,4,5-trimethyl moiety acts as a "lipophilic bullet." In enzyme active sites, this bulky, hydrophobic group can displace high-energy water molecules from hydrophobic pockets, providing a significant gain in binding entropy.
Bioisosterism
The acetamide group (-NH-CO-CH3) serves as a classic bioisostere for urea or sulfonamide linkers. It provides a hydrogen bond donor (NH) and acceptor (CO) in a planar configuration, essential for orienting the molecule within a receptor.
Research Applications Flow
Figure 2: Application logic of the scaffold in pharmaceutical research.
Safety and Handling (SDS Summary)
While specific toxicological data for this CAS is limited, standard safety protocols for benzyl acetamides apply.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
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GHS Signal Word: Warning.
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store in a cool, dry place. Hygroscopic potential is low, but moisture protection is recommended to prevent hydrolysis over long periods.
References
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PubChem. (2025).[5] Acetamide, N-(2,4,6-trimethylphenyl)- Physical Properties. National Library of Medicine. Available at: [Link] (Used as comparative analog for melting point prediction).
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PubChem. (2025).[5][6] N-(2,4,5-trimethylphenyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link] (Source for computed LogP and structural descriptors).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Reference for solvent shifts and standard prediction protocols).
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Organic Syntheses. (1952). Acrylamide, N-benzyl-. Org. Synth. 1952, 32, 11. Available at: [Link] (Foundational protocol for benzyl amide synthesis).
Sources
- 1. PubChemLite - N-(2,4,5-trimethylbenzyl)-acetamide (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 2. US4891467A - Selective synthesis of pseudocumene and durene - Google Patents [patents.google.com]
- 3. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]
- 4. acetamide, 60-35-5 [thegoodscentscompany.com]
- 5. Acetamide, N-(2,4,6-trimethylphenyl)- | C11H15NO | CID 21170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
